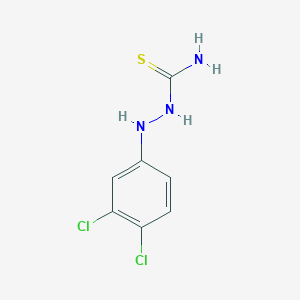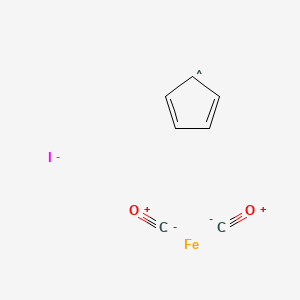
チタン酸ビスマス
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth titanate (Bi2Ti2O7) is an inorganic compound composed of bismuth, titanium and oxygen. It is a unique material that has the ability to exhibit a wide range of properties and has been studied extensively for its potential applications in various fields, such as optoelectronics, photovoltaics, and energy storage. Bismuth titanate is also known for its high dielectric constant, low dielectric loss, and good thermal stability. This makes it an attractive material for use in capacitors and other electronic components. In addition, its unique crystalline structure makes it a promising material for use in photonic devices.
科学的研究の応用
エネルギー貯蔵
チタン酸ビスマスは優れた強誘電性を示し、エネルギー貯蔵用途に適した候補材料です。 高いキュリー温度と分極値は、高エネルギー密度と高効率が求められるデバイスに適しています {svg_1}. 例えば、チタン酸ナトリウムビスマス(BNT)系セラミックスは、パルス電源やその他のエネルギー貯蔵システムへの使用が提案されています {svg_2}.
マイクロ波吸収
チタン酸ビスマスは、高い誘電率と損失を持つため、マイクロ波吸収に有効な材料です。 様々な電子機器における電磁干渉を低減するために使用され、航空機、船舶、戦車のレーダー信号においてレーダー信号を減衰させるために使用されています {svg_3}. チタン酸ビスマスのマイクロ波吸収能力は、ドーピングによって向上させることができ、誘電特性と強誘電特性が向上します {svg_4}.
誘電コンデンサ
チタン酸ビスマスの誘電特性は、誘電コンデンサでの使用に適しています。 これらのコンデンサは、材料の高い誘電率から恩恵を受けており、安定で高容量のエネルギー貯蔵が求められる用途で使用されます {svg_5}. チタン酸ナトリウムビスマス系セラミックスは、エネルギー貯蔵特性が向上しているため、このような用途に適した候補材料です {svg_6}.
圧電センサとアクチュエータ
チタン酸ビスマスの圧電特性は、センサとアクチュエータの開発に活用されています。 これらのデバイスは、機械的な応力を電気信号に変換したり、その逆を行ったりしますが、これは様々な産業製品や民生製品における精密制御システムに不可欠です {svg_7}. BNT系セラミックスは、鉛フリー圧電材料の優れた候補として考えられており、性能を維持しながら環境への負荷を軽減します {svg_8}.
焦電検出
チタン酸ビスマスにおける焦電効果は、焦電検出での使用を可能にします。このアプリケーションは、材料の自発分極の変化を通じて温度変化を検出しますが、これは温度変動と共に変化します。 赤外線検出器やモーションセンサに特に役立ちます {svg_9}.
エネルギー変換
チタン酸ビスマスの強誘電特性は、エネルギー変換用途にも適しています。これは、熱電発電機などの熱エネルギーを電気エネルギーに変換するデバイスで使用できます。 このアプリケーションは、廃熱回収システムに特に関連しています {svg_10}.
作用機序
Target of Action
Bismuth titanate primarily targets the refractive index of materials . It exhibits an electro-optical effect and a photorefractive effect, which is a reversible change in the refractive index under applied electric field or illumination . This unique property makes bismuth titanate a potential candidate for applications in reversible recording media for real-time holography or image processing applications .
Mode of Action
Bismuth titanate interacts with its targets by altering their refractive index. When an electric field or illumination is applied, the refractive index of the material changes . This change is reversible, allowing the material to return to its original state when the electric field or illumination is removed .
Biochemical Pathways
It can undergo structural transformations when heated, transitioning from one crystalline form to another . This transformation process can influence the material’s properties and its interaction with light .
Result of Action
The primary result of bismuth titanate’s action is the change in the refractive index of the material it is applied to . This change can be leveraged in various applications, including real-time holography and image processing . Additionally, bismuth titanate has high dielectric permittivity, low dielectric losses, and good electrical and luminescent properties . These properties make it suitable for use in reservoir capacitors, luminophor compositions for optical fibers, and efficient materials with anti-Stokes luminescence .
Action Environment
The action of bismuth titanate can be influenced by environmental factors such as temperature . For instance, heating bismuth titanate can induce a transformation from one crystalline form to another . This transformation can affect the material’s properties and its interaction with light . Therefore, the efficacy and stability of bismuth titanate can be influenced by the environmental conditions it is exposed to .
特性
| { "Design of the Synthesis Pathway": "Bismuth titanate can be synthesized using various methods such as solid-state reaction, sol-gel method, hydrothermal method, and microwave-assisted synthesis. Among these methods, the sol-gel method is widely used due to its simplicity and ability to control the particle size and morphology of the product.", "Starting Materials": [ "Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O)", "Titanium isopropoxide (Ti(OCH(CH3)2)4)", "Ethanol (C2H5OH)", "Acetic acid (CH3COOH)", "Distilled water (H2O)" ], "Reaction": [ "1. Dissolve bismuth nitrate pentahydrate in ethanol and stir the solution for 30 minutes.", "2. Add titanium isopropoxide to the solution and stir for another 30 minutes.", "3. Add acetic acid dropwise to the solution while stirring.", "4. Continue stirring the solution for 2 hours to form a gel.", "5. Dry the gel at 80°C for 12 hours.", "6. Calcine the dried gel at 700°C for 2 hours to obtain bismuth titanate powder." ] } | |
CAS番号 |
12048-51-0 |
分子式 |
Bi2O7Ti2 |
分子量 |
625.69 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










